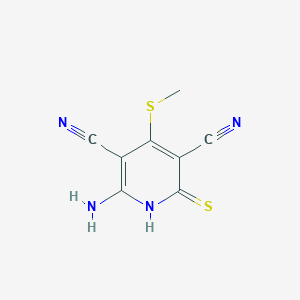
3-bromo-2-phenyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-2-phenyl-4H-chromen-4-one is a brominated derivative of flavone, a class of compounds known for their diverse biological activities. Flavones are a type of flavonoid, which are polyphenolic compounds widely distributed in the plant kingdom. This compound has gained attention due to its potential pharmacological properties, including antioxidant and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
3-bromo-2-phenyl-4H-chromen-4-one can be synthesized through various methods. One common approach involves the bromination of flavone using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide . Another method involves the selective bromination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using ammonium bromide and ammonium persulphate under solvent-free conditions . The resulting 2-bromo derivatives are then cyclized to form 3-bromoflavone.
Industrial Production Methods
Industrial production of 3-bromoflavone typically involves large-scale bromination reactions using molecular bromine or other brominating agents in suitable solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of eco-friendly and solvent-free methods is also being explored to minimize environmental impact .
化学反应分析
Types of Reactions
3-bromo-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 3-bromoflavone can be substituted with other functional groups using reagents like palladium catalysts in cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: This compound can be synthesized through cyclization of brominated intermediates.
Common Reagents and Conditions
Brominating Agents: N-bromosuccinimide, ammonium bromide, and molecular bromine
Solvents: Dimethyl sulfoxide, chloroform, and acetic acid
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include various brominated flavone derivatives, which can be further functionalized to obtain compounds with desired biological activities .
科学研究应用
Chemistry: It serves as an intermediate for the synthesis of other flavonoid derivatives.
Biology: The compound exhibits antioxidant properties, protecting cells from oxidative damage.
Medicine: 3-bromo-2-phenyl-4H-chromen-4-one derivatives have shown anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-bromoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: 3-bromo-2-phenyl-4H-chromen-4-one derivatives inhibit the activation of Toll-like receptor 4 (TLR4) and suppress downstream signaling pathways such as NF-κB and MAPK, leading to reduced production of pro-inflammatory cytokines.
Cancer Chemoprevention: The compound induces phase II detoxification enzymes, enhancing the body’s ability to detoxify carcinogens.
相似化合物的比较
3-bromo-2-phenyl-4H-chromen-4-one can be compared with other brominated flavones, such as:
6-Bromoflavone: Known for its high affinity for central benzodiazepine receptors and potential anxiolytic effects.
6,3’-Dibromoflavone: Exhibits high affinity for the benzodiazepine binding site and partial agonistic properties.
6-Nitro-3’-bromoflavone: Another derivative with high affinity for benzodiazepine receptors and potential anxiolytic effects.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
属性
分子式 |
C15H9BrO2 |
|---|---|
分子量 |
301.13 g/mol |
IUPAC 名称 |
3-bromo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9BrO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
WPAUCLTXNDHLQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[5-(4-Butylphenyl)pyrimidin-2-yl]benzonitrile](/img/structure/B8770759.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8770762.png)
![(Octahydropyrrolo[1,2-a]pyrazin-8a-yl)methanol](/img/structure/B8770767.png)

![1H-Pyrrolo[2,3-b]pyridin-1-amine, 3-ethyl-5-fluoro-](/img/structure/B8770774.png)


![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine](/img/structure/B8770807.png)
